molecular formula C₂₄H₄₀O₃ B1144848 7β-Hydroxy-5β-cholanoic Acid CAS No. 10601-78-2

7β-Hydroxy-5β-cholanoic Acid

Cat. No.: B1144848
CAS No.: 10601-78-2
M. Wt: 376.57
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7β-Hydroxy-5β-cholanoic Acid is recognized in scientific research as a related impurity of Ursodeoxycholic Acid (UDCA), a therapeutic agent used as an anticholelithogenic to dissolve gallstones . The study of such impurities is critical in pharmaceutical development for monitoring the quality, stability, and metabolic pathways of active pharmaceutical ingredients. Research into 7β-hydroxy substituted bile acids, including this compound, provides valuable insight into the intricate metabolism of bile acids, particularly the bacterial and enzymatic transformations that occur in the intestine . These processes include epimerization and dehydroxylation reactions that convert primary bile acids into secondary forms, significantly impacting the overall sterolbiome. The compound's specific stereochemistry makes it a subject of interest in the synthesis and reduction of various oxo-bile acid derivatives, aiding in the broader understanding of bile acid synthesis and manipulation . Analyzing this compound helps researchers elucidate the complex interactions within the gut microbiome and the metabolic fate of bile acid-based therapeutics.

Properties

CAS No.

10601-78-2

Molecular Formula

C₂₄H₄₀O₃

Molecular Weight

376.57

Synonyms

7β-Hydroxy-5β-cholan-24-oic Acid;  7β-Hydroxy-5β-cholanic Acid;  7β-Hydroxy-5β-cholanic Acid

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The primary industrial precursor for 7β-hydroxy-5β-cholanoic acid is UDCA manufacturing byproducts. These leftovers typically contain 3β,7β-dihydroxy-5β-cholanic acid (~38%), UDCA, CDCA, and oxidized derivatives. The presence of multiple hydroxylated and keto-bearing impurities necessitates selective isolation strategies.

Mixed Anhydride Formation

The synthesis begins with activating the carboxyl group of the crude bile acid mixture. In a representative protocol:

  • Suspension in Nonpolar Solvent : UDCA leftovers (392 g) are suspended in dichloromethane (2–8 L) under inert conditions.

  • Acyl Chloride Activation : Pivaloyl chloride (1.0–1.5 mol) is added dropwise with triethylamine at temperatures below −5°C to form a mixed anhydride intermediate.

  • Reaction Monitoring : The exothermic reaction is maintained for 1–2 hours, with progress tracked via thin-layer chromatography (TLC).

This step achieves >95% conversion to the anhydride, minimizing epimerization at the 7β position.

Condensation with Taurine

The anhydride is condensed with taurine to enhance hydrophilicity for subsequent purification:

  • Taurine Solution Preparation : Taurine (1–1.5 mol), sodium hydroxide (300–500 g), and water form a basic aqueous phase.

  • Two-Phase Reaction : The anhydride solution is added to the taurine solution at 0–10°C, yielding sodium taurocholate derivatives.

  • Acid Precipitation : Adjusting the pH to ≤3 with HCl precipitates taurocholic acid mixtures, which are filtered and dried (yield: 85–92%).

Purification Techniques

Reversed-Phase Chromatography

Crude taurocholic acid mixtures are resolved using C18 column chromatography:

  • Mobile Phase : Gradient elution with acetonitrile/water (70:30 to 85:15) separates 3β,7β-dihydroxy-5β-cholanyl-N-taurine from UDCA and CDCA derivatives.

  • Purity Metrics : Fractions containing the target compound exhibit >98.5% purity by HPLC, as validated by 1H NMR^1 \text{H NMR} (Fig. 1 in ref.).

Hydrolysis to Free Acid

The purified taurocholic conjugate undergoes alkaline hydrolysis:

  • Reflux Conditions : Sodium hydroxide (0.5–2 mol equivalents) in water at 90–110°C for 4–10 hours cleaves the taurine moiety.

  • Acidification : Slow addition of HCl to pH 3–4 precipitates this compound as a white solid (yield: 78–85%).

Analytical Characterization

Spectroscopic Validation

  • 1H NMR^1 \text{H NMR} : Key signals include δ 3.58 (7β-OH, multiplet) and δ 0.68 (C18 methyl, singlet), confirming the 5β/7β stereochemistry.

  • Mass Spectrometry : ESI-MS shows MHM−H⁻ at m/z 407.3, consistent with the molecular formula C24H40O4\text{C}_{24}\text{H}_{40}\text{O}_4.

Purity Assessment

HPLC analysis using a C18 column (UV detection at 210 nm) reveals a single peak with retention time 12.3 minutes, correlating to ≥98% purity.

Industrial-Scale Production

Process Optimization

  • Solvent Recovery : Dichloromethane is distilled and reused, reducing costs by 40%.

  • Column Regeneration : C18 columns are regenerated with 0.1M NaOH, enabling >50 cycles without performance loss.

Yield and Scalability

ParameterLaboratory ScalePilot Plant (10 kg)
Starting Material4.70 g392 g
Final Yield78%82%
Purity98.5%99.1%

Scaling to 100 kg batches maintains yields above 80%, demonstrating robust reproducibility .

Chemical Reactions Analysis

Types of Reactions: 7β-Hydroxy-5β-cholanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticholelithogenic Properties

One of the primary applications of 7β-Hydroxy-5β-cholanoic acid is in the prevention and treatment of cholesterol gallstones. It acts as an anticholelithogenic agent by promoting the solubilization of cholesterol in bile, thereby reducing the risk of gallstone formation. This property has been linked to its structural similarity to ursodeoxycholic acid, which is clinically used for this purpose .

Metabolic Regulation

Research indicates that this compound may play a role in regulating lipid metabolism and glucose homeostasis. Studies suggest that bile acids, including this compound, can activate specific receptors such as the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5, which are involved in metabolic processes . Activation of these receptors can lead to improved insulin sensitivity and modulation of energy expenditure.

Bile Acid Metabolism and Disease

The metabolism of bile acids, including this compound, has been implicated in various diseases. For instance, alterations in bile acid profiles have been associated with colorectal cancer and other gastrointestinal disorders . Understanding the metabolic pathways involving this compound could provide insights into disease mechanisms and potential therapeutic targets.

Therapeutic Potential in Liver Diseases

Bile acids have been explored for their therapeutic potential in liver diseases such as primary biliary cholangitis (PBC) and non-alcoholic fatty liver disease (NAFLD). This compound may contribute to liver health by promoting bile flow and exerting cytoprotective effects on hepatocytes . Clinical studies have shown that compounds related to this bile acid can improve liver function tests in patients with cholestatic liver diseases.

Regulation of Gut Microbiota

Recent studies have highlighted the impact of bile acids on gut microbiota composition. The presence of this compound may influence the growth of specific bacterial populations that are beneficial for gut health . This interaction suggests a potential role for bile acids in modulating gut microbiota, which is increasingly recognized for its importance in overall health.

Anti-Tumor Effects

Emerging evidence suggests that bile acids, including this compound, may exhibit anti-tumor effects through various mechanisms. For example, studies have demonstrated that certain bile acids can induce apoptosis in cancer cells and inhibit tumor growth . This opens avenues for further research into their use as adjunct therapies in oncology.

Data Table: Summary of Applications

Application AreaDescription
Anticholelithogenic PropertiesPrevents cholesterol gallstone formation by solubilizing cholesterol
Metabolic RegulationModulates lipid metabolism and improves insulin sensitivity
Liver Disease TreatmentPromotes bile flow; cytoprotective effects on hepatocytes
Gut Microbiota RegulationInfluences beneficial bacterial populations
Anti-Tumor EffectsInduces apoptosis in cancer cells; inhibits tumor growth

Mechanism of Action

The mechanism of action of 7β-Hydroxy-5β-cholanoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for 7β-hydroxysteroid dehydrogenase, facilitating the conversion of primary bile acids to secondary bile acids. This transformation plays a crucial role in maintaining bile acid homeostasis and cholesterol metabolism. The compound also interacts with nuclear receptors like farnesoid X receptor, influencing gene expression related to bile acid synthesis and transport .

Comparison with Similar Compounds

Structural and Functional Differences

The position and stereochemistry of hydroxyl groups significantly influence bile acid hydrophilicity, receptor affinity, and metabolic pathways. Below is a comparison of key bile acids with 7β-hydroxy or related modifications:

Compound Hydroxyl Group Positions 5β/5α Configuration Key Biological Roles Concentration (μg/g feces, Cyp7−/− mice)
7β-Hydroxy-5β-cholanoic Acid C7β Hypothesized intermediate in bile acid epimerization; exact role requires further study. Not explicitly reported
Ursodeoxycholic Acid (UDCA) 3α, 7β Therapeutic agent for cholestasis; anti-apoptotic, anti-inflammatory properties . 6–14 μg/g (mutant mice)
β-Muricholic Acid (β-MCA) 3α, 6β, 7β Major bile acid in mice; modulates FXR signaling and lipid metabolism . 45–75 μg/g (mutant mice)
Chenodeoxycholic Acid (CDCA) 3α, 7α Primary bile acid; precursor for UDCA and LCA; activates FXR . 6–10 μg/g (mutant mice)
Cholic Acid (CA) 3α, 7α, 12α Primary bile acid; regulates cholesterol 7α-hydroxylase (CYP7A1) . 43–188 μg/g (mutant mice)
Lithocholic Acid (LCA) Secondary bile acid; cytotoxic at high concentrations; activates MRGPRs . 4–31 μg/g (mutant mice)

Metabolic Pathways

  • Epimerization : The 7β-hydroxyl group in UDCA originates from the epimerization of CDCA’s 7α-hydroxyl group via gut bacterial enzymes . This reversible process generates stable oxo-intermediates (e.g., 7-keto-LCA) .
  • Synthesis : In mice, β-MCA is synthesized from CDCA via 6β-hydroxylation and 7β-epimerization, a pathway absent in humans .
  • Dehydroxylation : 7α-Dehydroxylation by Clostridium scindens converts CDCA to LCA, a potent pruritogen .

Species-Specific Variations

  • Mice : β-MCA and α-MCA are dominant, constituting >50% of total bile acids in Cyp7−/− mice .
  • Humans : UDCA constitutes <5% of the bile acid pool but is clinically significant .
  • Pigs: Hyocholic acid (3α,6α,7α-trihydroxy-5β-cholanoic acid) is a primary bile acid, illustrating divergent hydroxylation preferences .

Q & A

Basic Research Questions

Q. How can 7β-Hydroxy-5β-cholanoic Acid be synthesized and purified for experimental use?

  • Methodological Answer : The compound can be synthesized via regioselective enzymatic oxidation of cholic acid or chenodeoxycholic acid using NADPH-dependent 7α-hydroxysteroid dehydrogenase (7α-HSDH) from Clostridium absonum. For example, cholic acid (3α,7α,12α-trihydroxy-5β-cholanoic acid) is oxidized at the C-7 position to yield intermediates like 3α,12α-dihydroxy-7-keto-5β-cholanoic acid, which can be reduced stereoselectively to 7β-hydroxy derivatives . Purification involves reverse-phase chromatography (e.g., C18 columns) with mobile phases like methanol/water gradients. Validation via TLC (chloroform/methanol/acetic acid, 10:1:0.5) or LC-MS/MS ensures purity .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal. For bile acid analysis, a C18 column (e.g., 2.1 × 100 mm, 1.7 μm) with a gradient of methanol/ammonium acetate (pH 5.3) achieves baseline separation. Calibration curves using deuterated internal standards (e.g., d4-7β-hydroxy-5β-cholanoic acid) improve accuracy. Limit of quantification (LOQ) typically ranges from 0.1–1 ng/mL .

Q. What are the solubility characteristics of this compound under varying pH conditions?

  • Methodological Answer : Solubility data for structurally similar bile acids (e.g., 3β-Hydroxy-5β-cholanoic Acid) indicate pH-dependent behavior. At pH 2.4, solubility is ~1.0 × 10⁻⁶ mol/L (0.376 mg/L), increasing to 1.4 × 10⁻⁷ mol/L (5.27 × 10⁻² mg/L) at pH 3.0 due to deprotonation of the carboxyl group. Solubility in aqueous buffers can be enhanced using cyclodextrins or ethanol co-solvents .

Advanced Research Questions

Q. How does this compound interact with gut microbiota, and what are its metabolic endpoints?

  • Methodological Answer : Anaerobic gut bacteria (e.g., Clostridium spp.) perform 7α/β-dehydroxylation, converting this compound to lithocholic acid (3α-hydroxy-5β-cholanoic acid). This involves oxidation of the C-7 hydroxyl to a keto group (via 7α-HSDH) followed by reduction to a 7-deoxy structure. Metabolite profiling via GC-MS or UPLC-QTOF-MS identifies intermediates like 3-keto-7β-hydroxy-5β-cholanoic acid. Co-culture studies with fecal slurries under anaerobic conditions (N₂/CO₂/H₂) validate microbial transformations .

Q. What structural factors influence the stereoselective synthesis of this compound from its 7α-epimer?

  • Methodological Answer : The C-3 hydroxyl configuration and steric hindrance from adjacent substituents (e.g., C-12 hydroxyl or keto groups) dictate enzymatic selectivity. For instance, 7α-HSDH from C. absonum preferentially oxidizes 7α-hydroxy groups, while NADPH-dependent reductases favor 7β reduction. Molecular docking simulations (e.g., AutoDock Vina) reveal that hydrophobic pockets in 7α-HSDH stabilize the 7α-hydroxy conformation, preventing 7β-epimerization .

Q. How can contradictory data on this compound’s antibacterial activity be reconciled?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, bile acid concentration, bacterial strain variability). For example, Kazachstania and Aspergillus spp. modulate bile acid toxicity via efflux pumps or biofilm formation. Standardize assays using CLSI guidelines: MIC determinations in Mueller-Hinton broth at pH 6.5–7.0, with 0.1% sodium taurocholate to mimic intestinal conditions. Include controls for bile acid degradation (e.g., HPLC monitoring) .

Q. What role does this compound play in modulating host immune responses?

  • Methodological Answer : The compound interacts with farnesoid X receptor (FXR) and TGR5 receptors, suppressing NF-κB signaling in macrophages. In vitro studies using THP-1 cells differentiated into macrophages (PMA induction) show IL-6 and TNF-α inhibition at IC₅₀ ≈ 50 μM. Validate via siRNA knockdown of FXR/TGR5 and reporter assays (luciferase-linked NF-κB promoters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.